Bisphosphonates are a class of drugs that have become the cornerstone in the treatment of various bone diseases due to their ability to inhibit osteoclast-mediated bone resorption. These compounds are chemically stable analogs of inorganic pyrophosphate and are characterized by a P-C-P bond, making them resistant to enzymatic hydrolysis46. The clinical applications of bisphosphonates are diverse, ranging from the treatment of osteoporosis to the management of bone metastases and other conditions associated with increased osteolysis247.
The mechanism of action of bisphosphonates is multifaceted. Initially, their biological effects were attributed to their physicochemical interactions with hydroxyapatite crystals, which inhibit crystal formation and dissolution46. However, it has become evident that their cellular effects are of greater significance, especially for the more potent nitrogen-containing bisphosphonates36. These compounds inhibit the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway within osteoclasts, which is crucial for the post-translational modification of small GTP-binding proteins necessary for osteoclast function13. This inhibition leads to a reduction in osteoclast activity and induces apoptosis35. Simple bisphosphonates, which resemble pyrophosphate, can be metabolically incorporated into non-hydrolysable analogs of ATP, also resulting in osteoclast apoptosis3.
Bisphosphonates are well-established as leading drugs for the treatment of osteoporosis. Their ability to bind to bone mineral and inhibit osteoclast activity reduces bone resorption and helps in maintaining bone density12. The differences in mineral binding affinities among bisphosphonates may influence their clinical efficacy in terms of fracture reduction and the duration of action1.
In the context of malignancies that metastasize to bone, bisphosphonates have been shown to correct hypercalcemia, reduce pain, and decrease the occurrence of fractures. They improve the quality of life for patients by inhibiting bone resorption and potentially reducing the development of new osteolytic lesions4.
Bisphosphonates are also effective in treating Paget's disease of bone, a condition characterized by abnormal bone remodeling. Their use in clinical practice extends to other skeletal conditions such as osteogenesis imperfecta and low bone density, although the association with osteonecrosis of the jaw has raised concerns about their widespread use7.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6